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molecular formula C10H7NO2 B8338205 6H-Indeno[5,4-d]oxazol-8(7H)-one

6H-Indeno[5,4-d]oxazol-8(7H)-one

Cat. No. B8338205
M. Wt: 173.17 g/mol
InChI Key: GFABPMUUVJVLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895591B2

Procedure details

6-Amino-7-hydroxyindan-1-one hydrobromide (50 mg, 0.205 mmol) and triethyl orthoformate (128 μL, 0.769 mmol) were heated under reflux in tetrahydrofuran (2.5 mL) for 0.5 hr. The mixture was diluted with ethyl acetate, washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=30/70→80/20) to give the title compound (21.9 mg, yield from Reference Example 362%).
Name
6-Amino-7-hydroxyindan-1-one hydrobromide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
128 μL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
362%

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[C:11]([OH:12])=[C:10]2[C:6]([CH2:7][CH2:8][C:9]2=[O:13])=[CH:5][CH:4]=1.[CH:14](OCC)(OCC)OCC>O1CCCC1.C(OCC)(=O)C>[O:12]1[C:11]2[C:10]3[C:9](=[O:13])[CH2:8][CH2:7][C:6]=3[CH:5]=[CH:4][C:3]=2[N:2]=[CH:14]1 |f:0.1|

Inputs

Step One
Name
6-Amino-7-hydroxyindan-1-one hydrobromide
Quantity
50 mg
Type
reactant
Smiles
Br.NC1=CC=C2CCC(C2=C1O)=O
Name
Quantity
128 μL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Two
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/hexane=30/70→80/20)

Outcomes

Product
Name
Type
product
Smiles
O1C=NC2=C1C=1C(CCC1C=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.9 mg
YIELD: PERCENTYIELD 362%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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